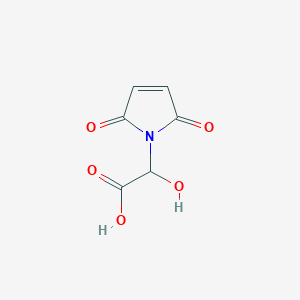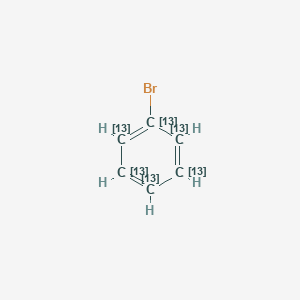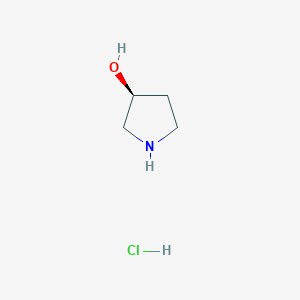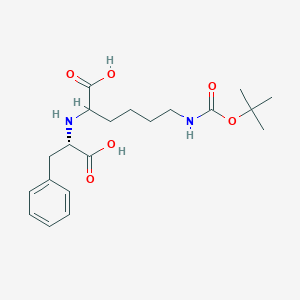
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine, also known as Boc-Lys(Cbz)-OH, is a chemical compound that belongs to the family of amino acids. It is commonly used in scientific research for its ability to modify proteins and peptides.
Wirkmechanismus
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH modifies proteins and peptides by introducing a lysine residue into a specific site. This can alter the properties of the protein or peptide, such as its charge, hydrophobicity, or reactivity. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can also be used to introduce reactive groups into proteins and peptides, which can be used for further modification or conjugation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH depend on the specific protein or peptide that it is modifying. However, N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can alter the charge, hydrophobicity, or reactivity of the protein or peptide, which can affect its interactions with other molecules. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can also introduce reactive groups into proteins and peptides, which can be used for further modification or conjugation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in lab experiments is its ability to modify proteins and peptides in a specific site. This can be useful for studying the effects of specific modifications on protein or peptide function. Additionally, N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be used to introduce reactive groups into proteins and peptides, which can be used for further modification or conjugation.
One limitation of using N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in lab experiments is its cost and availability. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH is a relatively expensive reagent and may not be readily available in all labs. Additionally, the synthesis of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be complex and time-consuming.
Zukünftige Richtungen
There are many future directions for the use of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in scientific research. One direction is the development of new methods for the synthesis of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH, which could make it more accessible and affordable for researchers. Another direction is the development of new applications for N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH, such as in the modification of proteins and peptides for therapeutic purposes. Additionally, the use of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in drug discovery could lead to the development of new drugs with improved efficacy and specificity.
Synthesemethoden
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be synthesized using a variety of methods. One common method involves the protection of the amino group of lysine with a Boc group and the protection of the carboxyl group of phenylalanine with a Cbz group. The two protected amino acids are then coupled together using a coupling reagent such as HATU or DIC. The Boc and Cbz protecting groups are then removed using TFA and hydrogenation, respectively, to yield N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH.
Wissenschaftliche Forschungsanwendungen
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH has many scientific research applications, including protein modification, peptide synthesis, and drug discovery. It is commonly used to modify proteins and peptides by introducing a lysine residue into a specific site, which can alter the properties of the protein or peptide. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can also be used in peptide synthesis to introduce a lysine residue into a specific position. Additionally, N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be used in drug discovery to modify the activity of existing drugs or to develop new drugs.
Eigenschaften
CAS-Nummer |
121635-44-7 |
|---|---|
Produktname |
N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine |
Molekularformel |
C20H30N2O6 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2-[[(1S)-1-carboxy-2-phenylethyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(27)21-12-8-7-11-15(17(23)24)22-16(18(25)26)13-14-9-5-4-6-10-14/h4-6,9-10,15-16,22H,7-8,11-13H2,1-3H3,(H,21,27)(H,23,24)(H,25,26)/t15?,16-/m0/s1 |
InChI-Schlüssel |
KNSVUGKGZODIPY-LYKKTTPLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O |
Synonyme |
Boc-CA-Phe N-(1-carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





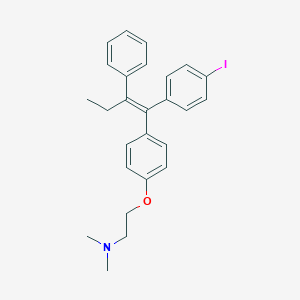
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
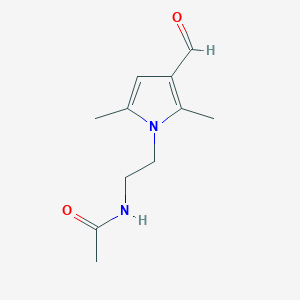
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)

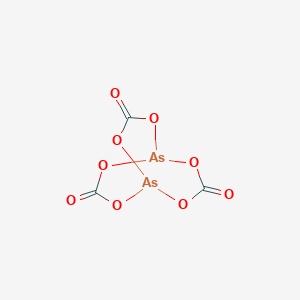
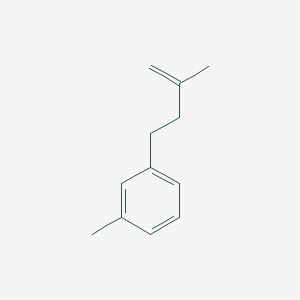
![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
